(Methanesulfinyl)methyl 4-phenylbutanoate
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Overview
Description
(Methanesulfinyl)methyl 4-phenylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique chemical structure, which includes a methanesulfinyl group attached to a methyl 4-phenylbutanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methanesulfinyl)methyl 4-phenylbutanoate typically involves the esterification of 4-phenylbutanoic acid with methanesulfinylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Methanesulfinyl)methyl 4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(Methanesulfinyl)methyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of (Methanesulfinyl)methyl 4-phenylbutanoate involves its interaction with various molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenylbutanoate: Lacks the methanesulfinyl group, making it less reactive.
Ethyl 4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-hydroxy-4-phenylbutanoate: Contains a hydroxyl group, making it more hydrophilic
Uniqueness
(Methanesulfinyl)methyl 4-phenylbutanoate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89578-16-5 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
methylsulfinylmethyl 4-phenylbutanoate |
InChI |
InChI=1S/C12H16O3S/c1-16(14)10-15-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
XWEDPLJRIJPOJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)COC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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